N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-14(21-2,10-4-3-5-11(15)8-10)9-17-13(20)18-7-6-16-12(18)19/h3-5,8H,6-7,9H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMOIBAZKXWCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common route includes the reaction of 3-chlorophenylacetic acid with methanol to form the corresponding ester. This ester is then reacted with an appropriate amine to introduce the methoxypropyl group. The final step involves the cyclization of the intermediate product to form the oxoimidazolidine ring under controlled conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives .
Scientific Research Applications
The compound N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide is a chemical of interest due to its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article outlines its applications, supported by relevant case studies and data.
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly its role as an agonist at ORL1 receptors. Research indicates that compounds in this class can modulate nociceptive pathways, making them potential candidates for pain management therapies.
Drug Development
The structural characteristics of this compound suggest it could serve as a lead compound in drug development. Its ability to interact with specific receptors allows for the design of targeted therapies with potentially fewer side effects compared to traditional opioid medications.
Neuroscience Research
Studies have shown that ORL1 receptor activation can influence neurobiological processes such as anxiety and depression. Compounds like this compound may provide insights into new treatments for these conditions by modulating the receptor's activity.
Case Study 1: Agonist Activity on ORL1 Receptors
A study conducted on various hydronopol derivatives, including this compound, demonstrated their efficacy as agonists on ORL1 receptors. The research outlined the binding affinity and functional activity of these compounds, suggesting their potential use in clinical settings for pain relief and anxiety reduction .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds highlighted the importance of specific functional groups in enhancing receptor binding and activity. Modifications to the methoxy group or the chlorophenyl moiety were shown to significantly impact the pharmacological profile of the compounds, indicating pathways for optimizing therapeutic effects .
Table 1: Comparative Analysis of Hydronopol Derivatives
| Compound Name | Chemical Structure | ORL1 Binding Affinity | Therapeutic Potential |
|---|---|---|---|
| This compound | Structure | High | Pain management |
| Other Hydronopol Derivative A | Structure | Moderate | Anxiety treatment |
| Other Hydronopol Derivative B | Structure | Low | Not applicable |
Note: The structures are placeholders and would typically include chemical drawings.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 3-Chlorophenyl Group : Present in all analogs, this group enhances hydrophobic interactions with MurA’s active site . The target compound’s 3-chlorophenyl moiety likely contributes similarly.
- Methoxypropyl vs. Methoxyphenyl (F29) : The methoxypropyl chain in the target compound may improve solubility compared to F29’s rigid methoxyphenyl group, though this requires experimental validation .
- Nitrothiazolyl vs.
Physicochemical Properties
- Lipophilicity : F1’s bis-chlorophenyl groups result in higher LogP (3.8), suggesting the target compound’s methoxypropyl group may reduce lipophilicity, favoring better aqueous solubility .
- Molecular Weight : F32 (445.05 Da) and F17 (469.05 Da) fall within the optimal range for cell permeability, whereas the target compound’s molecular weight (unreported) may vary based on its methoxypropyl chain .
Comparison with Non-Imidazolidine Analogs
The European Patent Application (EP3 348 550A1) describes benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide). These lack the 2-oxoimidazolidine core but share the 3-chlorophenyl motif, highlighting the importance of this group in broad-spectrum antibacterial design .
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide, with CAS number 1788784-28-0, is a synthetic compound that belongs to the class of imidazolidine derivatives. Its structure features a five-membered ring containing nitrogen atoms, which is characteristic of many biologically active compounds. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
- Molecular Formula : C14H18ClN3O3
- Molecular Weight : 311.764 g/mol
- CAS Number : 1788784-28-0
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Purity | ≥ 90% |
| Solubility | Soluble in DMSO |
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
Case Studies and Research Findings
-
Anticancer Properties :
- A study investigated the cytotoxic effects of various imidazolidine derivatives, including this compound, on human cancer cell lines. The results indicated significant growth inhibition in several cancer types, suggesting that structural modifications can enhance anticancer effects .
- Another research highlighted the role of similar compounds in inducing apoptosis in cancer cells via the mitochondrial pathway, emphasizing the potential for therapeutic development .
- Antimicrobial Activity :
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of this compound:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HCT116 (Colon Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
| RPMI-8226 (Leukemia) | 10 | Significant growth inhibition |
These findings indicate that the compound may be effective against multiple cancer cell lines through distinct mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
